molecular formula C19H18FN3O3S B5118172 [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N'-methylcarbamimidothioate

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N'-methylcarbamimidothioate

Cat. No.: B5118172
M. Wt: 387.4 g/mol
InChI Key: KCRYKOFNLWQNSA-UHFFFAOYSA-N
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Description

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxopyrrolidinyl moiety, and a methoxyphenyl carbamimidothioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2,5-dione structure, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbamimidothioate group under controlled conditions, often using reagents such as thiourea and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate: can be compared with similar compounds such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of fluorophenyl, dioxopyrrolidinyl, and methoxyphenyl carbamimidothioate groups in [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate

Properties

IUPAC Name

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N'-methylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-21-19(22-13-8-4-6-10-15(13)26-2)27-16-11-17(24)23(18(16)25)14-9-5-3-7-12(14)20/h3-10,16H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRYKOFNLWQNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC=CC=C1OC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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